molecular formula C19H23N B1281721 2-Benzyl-1,1,3,3-tetramethylisoindoline CAS No. 82894-83-5

2-Benzyl-1,1,3,3-tetramethylisoindoline

Cat. No. B1281721
CAS RN: 82894-83-5
M. Wt: 265.4 g/mol
InChI Key: PXORNCDWOHJSJD-UHFFFAOYSA-N
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Patent
US09216976B2

Procedure details

(Griffiths, P. G. et al. Synthesis of the radical scavenger 1,1,3,3-tetramethylisoindolin-2-yloxyl. Aust. J. Chem. 1983, 36, 397-401; Chan, K. S. et al. Reactions of nitroxides with metalloporphyrin alkyls bearing beta hydrogens: aliphatic carbon-carbon bond activation by metal centered radicals. J. Organomet. Chem. 2008, 693, 399-407). The protected benzyl-amine 16 (1.864 g, 7.02 mmol) was dissolved in AcOH (34 mL) in a Parr flask, and 10% Pd/C (169.5 mg) was added. (The reaction was splited in 3 batches). The flask was placed in a high pressure reactor. The reactor was charged with H2 and purged for 5 cycles and was finally pressurized with H2 at 4 bars (60 psi). After stirring at rt for 3 h, the reaction mixture was filtered through Celite, and the solvent removed in vacuo. The resulting residue was dissolved in water (5 mL) and the solution neutralized with 2.5N NaOH (pH 11.5), and extracted with Et2O (3×50 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated in vacuo to yield 1.165 g (95%) of the crude title compound as slightly yellow crystals. mp 36.0-36.5° C. 1H NMR (300 MHz, CDCl3) δ 7.30-7.23 (m, 2 H), 7.18-7.11 (m, 2 H), 1.86 (bs, 1 H), 1.48 (s, 12 H).
[Compound]
Name
1,1,3,3-tetramethylisoindolin-2-yloxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nitroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
metalloporphyrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrogens
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.864 g
Type
reactant
Reaction Step Five
Name
Quantity
34 mL
Type
solvent
Reaction Step Five
Name
Quantity
169.5 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:8]1[C:16]([CH3:18])([CH3:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]1([CH3:20])[CH3:19])C1C=CC=CC=1>CC(O)=O.[Pd]>[CH3:17][C:16]1([CH3:18])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([CH3:20])([CH3:19])[NH:8]1

Inputs

Step One
Name
1,1,3,3-tetramethylisoindolin-2-yloxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
nitroxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
metalloporphyrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
hydrogens
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.864 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2=CC=CC=C2C1(C)C)(C)C
Name
Quantity
34 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
169.5 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
(The reaction was splited in 3 batches)
CUSTOM
Type
CUSTOM
Details
The flask was placed in a high pressure reactor
ADDITION
Type
ADDITION
Details
The reactor was charged with H2
CUSTOM
Type
CUSTOM
Details
purged for 5 cycles
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in water (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(NC(C2=CC=CC=C12)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.165 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.